6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
CAS No.: 1393558-71-8
Cat. No.: VC11590070
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393558-71-8 |
|---|---|
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | CBLNTLHIERBSTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F |
Introduction
6-Hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound containing a pyridine ring substituted with hydroxyl, trifluoromethyl, and carboxylic acid functional groups. Its molecular formula is , and it belongs to the class of fluorinated heterocyclic carboxylic acids. Fluorinated compounds like this are often studied for their unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis
The synthesis of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves:
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Functional Group Introduction: Fluorination (introduction of -CF₃) is often achieved using reagents like trifluoromethyl iodide or trifluoroacetic acid derivatives.
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Pyridine Ring Functionalization: Hydroxylation at position 6 may involve electrophilic substitution reactions.
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Carboxylation: The -COOH group can be introduced via carbon dioxide fixation or oxidative cleavage of precursors.
Detailed reaction conditions depend on starting materials and desired yields.
Pharmaceutical Research
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The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a potential scaffold for drug discovery.
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Hydroxyl and carboxylic acid groups allow for hydrogen bonding, which can improve binding affinity to biological targets.
Agrochemical Development
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Fluorinated heterocycles are widely used in herbicides and fungicides due to their bioactivity and environmental persistence.
Materials Science
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Fluorinated compounds are valued for their thermal stability and low surface energy, making them suitable for coatings or advanced polymers.
Analytical Characterization
To confirm the identity and purity of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, the following techniques are commonly used:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies hydrogen environments.
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-NMR: Confirms carbon framework.
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-NMR: Detects fluorine atoms from the trifluoromethyl group.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups via characteristic absorption bands (e.g., O-H stretching for hydroxyl, C=O stretching for carboxylic acid).
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X-Ray Crystallography:
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Provides detailed structural information if crystalline samples are available.
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Safety and Handling
Fluorinated organic acids can be corrosive and should be handled with care:
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Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or fume hood to avoid inhalation of vapors.
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